"4-methoxy-1H-indol-5-amine" physicochemical properties
"4-methoxy-1H-indol-5-amine" physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-1H-indol-5-amine
Abstract
4-methoxy-1H-indol-5-amine is a substituted indole derivative of significant interest to medicinal chemists and drug discovery professionals. The indole scaffold is a privileged structure in pharmacology, and its functionalization with methoxy and amino groups presents a unique electronic and structural profile for molecular design. This guide provides a comprehensive overview of the predicted physicochemical properties, spectroscopic signatures, and chemical behavior of this compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from structurally analogous compounds to provide reliable predictions and proposed experimental protocols. This approach offers a robust framework for researchers initiating work with this molecule, covering its molecular structure, predicted properties, a plausible synthetic strategy, and essential safety considerations.
Introduction and Strategic Importance
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including the neurotransmitter serotonin. The strategic placement of substituents on this scaffold is a key tactic in modulating pharmacological activity. The title compound, 4-methoxy-1H-indol-5-amine, combines two powerful electron-donating groups on the benzene portion of the indole ring.
-
The 5-amino group provides a key site for further derivatization and is a common feature in pharmacologically active molecules, offering a handle for building more complex structures.[1]
-
The 4-methoxy group significantly influences the electron density of the aromatic system, which can modulate receptor binding affinity, metabolic stability, and pharmacokinetic properties.[2]
This unique substitution pattern makes 4-methoxy-1H-indol-5-amine a valuable, albeit under-characterized, building block for developing novel therapeutic agents, particularly in oncology and neuroscience. This guide aims to bridge the current information gap by providing a detailed, predictive analysis of its core physicochemical properties.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-1H-indol-5-amine | N/A |
| CAS Number | 2380-87-2 | N/A |
| Molecular Formula | C₉H₁₀N₂O | Calculated |
| Molecular Weight | 162.19 g/mol | Calculated |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC=C2)N | N/A |
| InChI Key | QFUVLACSNHBOKH-UHFFFAOYSA-N | N/A |
Predicted Physicochemical Properties
Quantitative physical properties dictate a molecule's behavior in both chemical and biological systems, influencing everything from reaction conditions to bioavailability. The following properties are predicted based on data from analogous compounds.
| Property | Predicted Value | Rationale and Comparative Data |
| Appearance | Off-white to light brown crystalline powder | Similar substituted indoles are typically solids at room temperature.[3] |
| Melting Point | 95-105 °C | Higher than 4-methoxyindole (69-70 °C) due to the additional hydrogen bonding capability of the amino group, which increases lattice energy.[3] |
| Boiling Point | > 300 °C (decomposes) | Significantly higher than the boiling point of 4-methoxyindole (181-183 °C at 24 mmHg) due to strong intermolecular hydrogen bonding from both the amine and indole N-H groups.[3] |
| Water Solubility | Sparingly soluble | The polar amine and N-H groups will increase water solubility compared to 5-methoxyindole (insoluble), but the overall aromatic structure will limit it.[4][5] |
| Solubility in Organic Solvents | High solubility in polar protic (e.g., Methanol, Ethanol) and polar aprotic (e.g., DMSO, DMF) solvents. Moderate solubility in chlorinated solvents (e.g., DCM). Low solubility in nonpolar solvents (e.g., Hexane). | The amine and indole N-H groups can form strong hydrogen bonds with protic and aprotic polar solvents, ensuring good solubility.[6] |
| Predicted pKa (Amine, -NH₃⁺) | ~4.5 - 5.5 | Typical for aromatic amines. The electron-donating methoxy group at the para position and the indole ring itself will slightly increase the basicity compared to aniline (pKa 4.6).[7] |
| Predicted pKa (Indole, N-H) | ~17 - 18 | Similar to the pKa of the parent indole (~17). The electronic effects of the substituents on the benzene ring have a minor impact on the acidity of the pyrrole N-H.[8] |
Proposed Synthetic Pathway
While a specific, optimized synthesis for 4-methoxy-1H-indol-5-amine is not extensively documented, established methods for indole synthesis can be logically adapted. The Leimgruber-Batcho indole synthesis is a highly versatile and plausible approach.
Leimgruber-Batcho Synthetic Workflow
This two-step methodology involves the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization to yield the target indole.[1]
Step 1: Enamine Formation. 2-Methyl-3-nitro-6-methoxyaniline is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate enamine.
Step 2: Reductive Cyclization. The enamine is then subjected to reductive cyclization, often using a reducing agent like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or ammonium formate), to simultaneously reduce the nitro group and cyclize to form the indole ring.
Caption: Proposed synthesis of 4-methoxy-1H-indol-5-amine.
Predicted Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. The following data is predicted based on established principles and data from similar structures.
¹H NMR Spectroscopy
Solvent: DMSO-d₆
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Indole N-H | ~10.8 | br s | - | Broad singlet, exchangeable with D₂O. |
| H7 | ~6.95 | d | ~8.0 | Coupled to H6. |
| H2 | ~7.10 | t | ~2.5 | Coupled to H3 and N-H. |
| H6 | ~6.65 | d | ~8.0 | Coupled to H7. |
| H3 | ~6.30 | t | ~2.0 | Coupled to H2. |
| Amine -NH₂ | ~4.5 | br s | - | Broad singlet, exchangeable with D₂O. |
| Methoxy -OCH₃ | ~3.80 | s | - | Sharp singlet. |
¹³C NMR Spectroscopy
Solvent: DMSO-d₆
| Carbon | Predicted Shift (ppm) | Notes |
| C4 | ~148 | Attached to the electron-donating methoxy group. |
| C5 | ~135 | Attached to the electron-donating amine group. |
| C7a | ~130 | Bridgehead carbon. |
| C2 | ~125 | |
| C3a | ~120 | Bridgehead carbon. |
| C7 | ~110 | |
| C6 | ~105 | |
| C3 | ~100 | |
| -OCH₃ | ~55 | Methoxy carbon. |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Indole) | 3350 - 3450 | Medium | Characteristic sharp peak for the indole N-H.[9] |
| N-H Stretch (Amine) | 3250 - 3400 | Medium | Two distinct bands are expected for the symmetric and asymmetric stretches of the primary amine.[10] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | From the methoxy group. |
| N-H Bend (Amine) | 1580 - 1650 | Strong | Scissoring vibration of the primary amine. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong | Strong, characteristic band for the Ar-O-CH₃ bond.[8] |
Mass Spectrometry
For mass spectrometry analysis using a technique like Electrospray Ionization (ESI), the following would be expected:
-
Molecular Ion Peak ([M+H]⁺): m/z = 163.19
-
Key Fragmentation Patterns:
-
Loss of a methyl radical (•CH₃): A fragment at m/z 148, resulting from the cleavage of the methoxy group.
-
Loss of ammonia (NH₃): A potential fragmentation pathway leading to a fragment at m/z 146.
-
The fragmentation will be highly dependent on the ionization method used.[11]
-
Reactivity, Stability, and Handling
Chemical Reactivity
The 4-methoxy-1H-indol-5-amine ring system is highly electron-rich due to the combined electron-donating effects of the methoxy group, the amino group, and the indole nitrogen. This has several implications for its reactivity:
-
Electrophilic Aromatic Substitution: The molecule is highly activated towards electrophilic substitution. The C3 position is the typical site of electrophilic attack on indoles.[12] However, the strong activation from the 4- and 5-substituents may also direct substitution to the C6 or C7 positions.
-
Nucleophilicity of the Amine: The primary amine at the C5 position is a potent nucleophile and will readily undergo reactions such as acylation, alkylation, and diazotization.[13]
Stability and Storage
-
Light and Air Sensitivity: Aromatic amines and electron-rich indoles can be sensitive to light and air, leading to gradual oxidation and discoloration over time. The aminophenol-like substructure (amino group ortho to a methoxy group) may be particularly prone to oxidation.
-
Recommended Storage: It is recommended to store 4-methoxy-1H-indol-5-amine in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.[14]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, handling precautions must be based on structurally related chemicals.
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation, similar to other substituted indoles and aromatic amines.[3][15] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Use of standard laboratory PPE is required, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[16] All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
Conclusion
4-methoxy-1H-indol-5-amine represents a promising but under-explored scaffold for synthetic and medicinal chemistry. This guide provides a robust, predictive framework of its physicochemical properties, spectroscopic signatures, and chemical behavior. By leveraging data from analogous structures, we have constructed a detailed profile that can guide researchers in the synthesis, purification, characterization, and safe handling of this valuable molecule. The proposed synthetic route and predicted spectral data offer a clear starting point for its practical application in the laboratory, paving the way for its use in the discovery of new and innovative therapeutics.
References
-
PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
Chicha, H., et al. (n.d.). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PMC. Retrieved from [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
MDPI. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]
-
MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Retrieved from [Link]
-
PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]
-
AVESİS. (2020). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. Retrieved from [Link]
-
PubChem. (n.d.). 4-{1-[4-(5-Methoxy-1H-indol-3-yl)-butyl]-1,2,3,6-tetrahydro-pyridin-4-yl}-phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. Retrieved from [Link]
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-5-methyl-1h-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-1-methyl-1h-pyrazol-5-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-甲氧基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lktlabs.com [lktlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. enamine.enamine.net [enamine.enamine.net]
